Product packaging for Methyl 5-acetamido-2-methylbenzoate(Cat. No.:CAS No. 91133-72-1)

Methyl 5-acetamido-2-methylbenzoate

Cat. No.: B1583551
CAS No.: 91133-72-1
M. Wt: 207.23 g/mol
InChI Key: RFSDXBQPVJXKRJ-UHFFFAOYSA-N
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Description

Significance within Substituted Benzoate (B1203000) Ester Chemistry

Substituted benzoate esters are a cornerstone of organic chemistry, widely utilized as fragrances, solvents, and, critically, as building blocks in synthesis. mdpi.com The reactivity of the benzene (B151609) ring and the ester functional group are modulated by the nature and position of the substituents. stackexchange.com

In Methyl 5-acetamido-2-methylbenzoate, the substituents play distinct roles. The ester group is generally deactivating for electrophilic aromatic substitution, while the methyl group is an activating group. stackexchange.com The acetamido group's effect is more complex; it is an ortho-, para-director and can be activating. The interplay of these groups—the electron-donating methyl and acetamido groups versus the electron-withdrawing methyl ester—creates a specific electronic environment on the aromatic ring that directs further chemical modifications. The ester functionality itself is a key reaction site, susceptible to hydrolysis (saponification) to form the corresponding carboxylic acid, or trans-esterification in the presence of other alcohols. libretexts.org It can also be reduced to an alcohol or an aldehyde, or react with Grignard reagents, making it a versatile handle for molecular elaboration. libretexts.org

Relevance as a Versatile Intermediate in Organic Synthesis and Pharmaceutical Chemistry

The true value of this compound lies in its role as a versatile intermediate. Its synthesis often begins with a related precursor, Methyl 5-amino-2-methylbenzoate (CAS 18595-12-5). nih.gov The amino group of this precursor is typically acylated to form the acetamido group present in the target molecule. chemicalbook.com

This compound serves as a scaffold for constructing more complex molecules. For instance, derivatives of closely related structures, such as 5-acetamido-2-hydroxy benzoic acid, are being investigated for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov These studies often involve modifying the core structure to enhance binding affinity to targets like the cyclooxygenase-2 (COX-2) enzyme. mdpi.comnih.gov The structural motifs present in this compound make it a candidate for similar derivatization strategies in medicinal chemistry research. The carboxylic acid derivative, 5-acetamido-2-methylbenzoic acid, is noted for its utility as an intermediate in synthesizing covalent inhibitors for viral proteases, highlighting the potential of this chemical family in antiviral drug development.

Current Research Landscape and Unaddressed Challenges Pertaining to this compound

The current research landscape for this compound is primarily centered on its application in synthetic chemistry. It is recognized as a valuable building block, but detailed studies on its own biological activities are not widely published. The focus remains on its utility as a precursor.

One of the challenges is the development of more efficient and scalable synthesis routes. While methods exist, optimizing yield and minimizing byproducts are continuous goals in process chemistry. acs.org Another unaddressed area is the full exploration of its potential in materials science or as a lead compound in medicinal chemistry. While related compounds show promise, a comprehensive screening of this compound itself for various biological targets has yet to be thoroughly documented in publicly available literature. Further research is needed to fully characterize its reaction kinetics, explore its photochemical properties, and expand its known applications beyond its current role as a synthetic intermediate. acs.org

Comparative Analysis of Related Benzoic Acid Derivatives

Compound Name Key Structural Differences from Title Compound Primary Research Application
Methyl 5-amino-2-methylbenzoate Features an amino (-NH₂) group instead of an acetamido (-NHCOCH₃) group. Precursor in the synthesis of the title compound. nih.govchemicalbook.com
5-Acetamido-2-hydroxybenzoic acid Has a hydroxyl (-OH) group instead of a methyl (-CH₃) group at the 2-position. Intermediate for novel NSAIDs; analgesic and anti-inflammatory research. mdpi.comnih.gov
5-Cyano-2-methylbenzoic acid Contains a cyano (-CN) group instead of an acetamido group and is a carboxylic acid, not an ester. Versatile intermediate for bioactive compounds and pharmaceuticals.

| 2-Propoxy-5-methylbenzoic acid | Features a propoxy group at the 2-position and an acetamido group is absent. It is a carboxylic acid. | Investigated as a chelating agent for dental cement development. nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B1583551 Methyl 5-acetamido-2-methylbenzoate CAS No. 91133-72-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-acetamido-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-4-5-9(12-8(2)13)6-10(7)11(14)15-3/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSDXBQPVJXKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282250
Record name methyl 5-acetamido-2-methylbenzoate
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91133-72-1
Record name 91133-72-1
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Record name methyl 5-acetamido-2-methylbenzoate
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Record name 5-ACETYLAMINO-2-METHYL-BENZOIC ACID METHYL ESTER
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Synthetic Pathways and Methodologies for Methyl 5 Acetamido 2 Methylbenzoate and Its Analogues

Established Synthetic Routes to Methyl 5-acetamido-2-methylbenzoate

The traditional synthesis of this compound is a sequential process that builds the molecule step-by-step, ensuring high purity of the final product.

Multi-Step Synthesis from Precursors (e.g., substituted benzoic acids)

A prevalent and reliable method for synthesizing this compound begins with a substituted benzoic acid, such as 2-methylbenzoic acid. The synthesis involves a sequence of nitration, reduction, and acylation.

A typical pathway proceeds as follows:

Nitration : The starting material, methyl 2-methylbenzoate (B1238997), undergoes nitration to introduce a nitro group (-NO₂) onto the benzene (B151609) ring. The electron-donating nature of the methyl group directs the substitution primarily to the 5-position.

Reduction : The resulting methyl 5-nitro-2-methylbenzoate is then subjected to catalytic hydrogenation. This step reduces the nitro group to an amino group (-NH₂), yielding the key intermediate, Methyl 5-amino-2-methylbenzoate. Catalysts such as Pearlman's catalyst (palladium hydroxide (B78521) on carbon) are highly effective for this transformation. chemicalbook.com

Acetylation : The final step involves the acylation of the amino group. The intermediate, Methyl 5-amino-2-methylbenzoate, is treated with an acylating agent like acetic anhydride (B1165640) to form the target acetamido moiety (-NHCOCH₃), completing the synthesis.

StepReaction TypeReactantReagents/CatalystProduct
1NitrationMethyl 2-methylbenzoateNitrating Agent (e.g., HNO₃/H₂SO₄)Methyl 5-nitro-2-methylbenzoate
2HydrogenationMethyl 5-nitro-2-methylbenzoateH₂, Pearlman's Catalyst (Pd(OH)₂/C)Methyl 5-amino-2-methylbenzoate
3AcetylationMethyl 5-amino-2-methylbenzoateAcetic AnhydrideThis compound

An alternative route can start from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid), which involves esterification, etherification, and subsequent functional group manipulations to arrive at the desired product structure. nih.gov

Esterification Strategies for Carboxylic Acid Derivatives

The formation of the methyl ester is a critical step, which can be performed on the carboxylic acid precursor, 5-acetamido-2-methylbenzoic acid. The most common method is the Fischer esterification.

This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). youtube.com The reaction is a reversible equilibrium, and using excess methanol helps to drive the reaction towards the formation of the ester product. youtube.com The general mechanism involves the protonation of the carboxylic acid by the strong acid catalyst, making it more susceptible to nucleophilic attack by methanol. youtube.com

For related ortho-disubstituted benzoic acids, steric hindrance can sometimes slow the rate of esterification. researchgate.net However, the reaction remains a standard and effective method for producing methyl esters from their corresponding carboxylic acids. nih.govnist.gov

ReactionSubstrateReagentsConditionsProduct
Fischer Esterification5-Acetamido-2-methylbenzoic AcidMethanol, H₂SO₄ (catalyst)RefluxThis compound
Fischer Esterificationp-Cresotinic AcidEthanol, H₂SO₄ (catalyst)Reflux for 8 hoursEthyl 2-hydroxy-5-methylbenzoate

Formation of the Acetamido Moiety via Acylation Reactions

The introduction of the acetamido group is accomplished through the acylation of an amino precursor, specifically Methyl 5-amino-2-methylbenzoate. nih.gov This transformation is a robust and high-yielding reaction.

The standard procedure involves treating the amine with acetic anhydride, often in a suitable solvent like tetrahydrofuran (B95107) (THF), at room temperature. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide (the acetamido group) and acetic acid as a byproduct.

ReactantAcylating AgentSolventConditionsProduct
Methyl 5-amino-2-methylbenzoateAcetic AnhydrideTetrahydrofuran (THF)Room temperature, 3 hoursThis compound

Novel Catalytic Approaches for the Synthesis of this compound Derivatives

While established routes are reliable, modern synthetic chemistry seeks more efficient and sustainable methods. Research into novel catalysts is a key aspect of this endeavor.

Organocatalytic Transformations

Organocatalysis, which uses small organic molecules as catalysts, represents a growing field in chemical synthesis. While specific literature detailing the organocatalytic synthesis of this compound is not prominent, the principles of organocatalysis can be applied to its key reaction steps. For instance, various organocatalysts are known to effectively promote acylation and esterification reactions, offering potential metal-free alternatives to traditional methods. This remains an area for future research and development to devise more environmentally benign synthetic pathways for this and related compounds.

Metal-Catalyzed Coupling Reactions

Metal catalysts play a significant role in both established and novel synthetic routes, offering high efficiency and selectivity.

Hydrogenation Catalysts : In the multi-step synthesis, the reduction of the nitro group is a critical, metal-catalyzed step. While traditional catalysts like 10% Pd/C are effective, more advanced catalysts like Pearlman's catalyst (20% palladium hydroxide on carbon) can achieve high conversion (>98%) at room temperature, avoiding the need for elevated temperatures.

Esterification Catalysts : To circumvent the use of strong, corrosive acids like H₂SO₄ in esterification, solid acid catalysts are being developed. A notable example is a catalyst composed of zirconium supported on titanium (ZT10), which has shown high activity for the esterification of various benzoic acids with methanol. mdpi.com This heterogeneous catalyst can be easily separated from the reaction mixture and potentially reused, aligning with the principles of green chemistry. mdpi.com

Carbonylation Catalysts : A more advanced approach to forming the benzoate (B1203000) structure involves the palladium-catalyzed carbonylation of aryl halides. researchgate.net For instance, complexes like [PdCl₂(Xantphos)] have demonstrated high activity in catalyzing the carbonylation of iodobenzene (B50100) to methyl benzoate. researchgate.net This methodology could hypothetically be adapted for suitably substituted aryl halides to construct the core of this compound derivatives.

CatalystReaction TypeSubstrate ExampleBenefit
Pearlman's Catalyst (Pd(OH)₂/C)HydrogenationMethyl 5-nitro-2-methylbenzoateHigh conversion at room temperature.
Zirconium/Titanium Solid Acid (ZT10)EsterificationBenzoic AcidsReusable, avoids corrosive liquid acids. mdpi.com
[PdCl₂(Xantphos)]CarbonylationIodobenzeneNovel route to benzoate core from aryl halides. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Methodologies

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be employed to enhance the environmental benignity of the process.

A key transformation in the synthesis of the target molecule is the acylation of an amino group to form the acetamido functionality. Traditionally, this is achieved using acetic anhydride or acetyl chloride, which are corrosive and can produce acidic byproducts. A greener alternative involves the use of less hazardous reagents and catalytic methods. For instance, the acetylation of anilines can be effectively carried out using glacial acetic acid in the presence of a benign and inexpensive catalyst like magnesium sulfate (B86663) (MgSO₄). ijtsrd.com This method avoids the use of toxic acetic anhydride and represents a more sustainable route for the acetylation of primary amines. ijtsrd.com The use of a solid acid catalyst like a zirconium/titanium-based catalyst for the esterification of benzoic acid derivatives with methanol also aligns with green chemistry principles by offering a reusable catalyst system. youtube.com

Another green approach is the utilization of water as a solvent. A sustainable, metal- and base-free method for the direct amidation of esters has been developed using water as a green solvent. rsc.org This approach is significant as it avoids the need for additional reagents or catalysts that can be environmentally harmful. rsc.org The reaction byproducts can also be recovered and utilized, further enhancing the sustainability of the process. rsc.org Such a method could potentially be adapted for the synthesis of analogues of this compound.

Furthermore, the development of one-pot syntheses, which are discussed in more detail in the following section, is a cornerstone of green chemistry. These procedures reduce the number of work-up and purification steps, thereby minimizing solvent consumption and waste generation. mdpi.com Microwave-assisted synthesis is another green technique that can accelerate reaction rates, improve yields, and enhance selectivity, offering a more energy-efficient alternative to conventional heating. mdpi.com

The following table summarizes some green synthetic approaches relevant to the synthesis of this compound and its analogues:

Green Chemistry Approach Description Potential Application in Synthesis Reference
Use of Benign CatalystsEmploying non-toxic and reusable catalysts like MgSO₄ for acetylation or solid acids for esterification.Acetylation of the amino group and esterification of the carboxylic acid. ijtsrd.comyoutube.com
Use of Green SolventsUtilizing water as a solvent for amidation reactions, avoiding organic solvents.Formation of the amide bond. rsc.org
Energy EfficiencyApplication of microwave irradiation to reduce reaction times and energy consumption.Various steps in the synthetic pathway. mdpi.com

One-Pot Synthetic Procedures for Efficiency Enhancement

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource conservation. arkat-usa.org For the synthesis of polysubstituted anilines, which are precursors to compounds like this compound, one-pot multicomponent reactions are particularly valuable.

An efficient one-pot, three-component procedure has been developed for the preparation of 3,5-disubstituted 1H-pyrazoles, which demonstrates the power of this approach in constructing complex molecules from simple starting materials. youtube.com While not directly applicable to the target molecule, this methodology highlights the potential for developing similar one-pot strategies for polysubstituted anilines. A more relevant example is the one-pot synthesis of steroidal polysubstituted anilines through a base-promoted cascade reaction, which achieves the formation of a benzene ring and multiple C-C bonds in a single operation. nih.gov

The synthesis of aromatic amines from readily available starting materials like aromatic aldoximes can also be achieved in a one-pot reaction mediated by a hypervalent iodine(III) reagent. arkat-usa.org This method is advantageous as it avoids the need to handle and isolate potentially unstable intermediates. arkat-usa.org

In the context of this compound, a hypothetical one-pot procedure could involve the in-situ generation of the amino group followed by acylation. For example, a process could be designed where a nitro-substituted precursor is reduced and the resulting amine is immediately acylated in the same reaction vessel, thus streamlining the synthesis.

The following table provides examples of one-pot synthetic procedures that could be adapted for the synthesis of analogues of this compound:

One-Pot Procedure Key Transformation Potential Starting Materials Reference
Three-Component Pyrazole SynthesisCondensation and cycloadditionAromatic aldehydes, tosylhydrazine, terminal alkynes youtube.com
Cascade Reaction for Steroidal AnilinesBenzene ring formation and C-C bond formationSimple steroid precursors nih.gov
Amine Synthesis from AldoximesRearrangement of in-situ generated hydroxamic acidAromatic aldoximes arkat-usa.org

Regioselective Functionalization Strategies on the Aromatic Ring System

The synthesis of a specific isomer of a polysubstituted benzene derivative like this compound hinges on the ability to control the regioselectivity of the functionalization steps. The existing substituents on the aromatic ring direct the position of incoming electrophiles or nucleophiles.

A classic example of regioselective electrophilic substitution is the nitration of methyl benzoate. The ester group is an electron-withdrawing group and a meta-director. Therefore, the nitration of methyl benzoate with a mixture of concentrated nitric and sulfuric acids predominantly yields methyl 3-nitrobenzoate. rsc.org This regioselectivity arises from the relative stability of the Wheland intermediates, with the meta-intermediate being the most stable. rsc.org This nitro compound can then be reduced to the corresponding amine, which can be subsequently acylated. The initial methyl group at position 2 in the target molecule would also influence the regioselectivity of such a nitration.

For the synthesis of this compound, a plausible route would start with 2-methylbenzoic acid or its methyl ester. The methyl group is an ortho-, para-director, while the carboxyl or ester group is a meta-director. The combined directing effects of these two groups would need to be carefully considered for any subsequent functionalization. For instance, nitration of methyl 2-methylbenzoate would likely lead to a mixture of isomers, requiring separation.

A more advanced strategy for regioselective functionalization involves the use of directing groups. For example, palladium-catalyzed C-H vinylation of biaryl aldehydes has been achieved with high regioselectivity and enantioselectivity using a chiral transient directing group. acs.org While this specific reaction is for a different transformation, it illustrates the power of directing group strategies in achieving precise control over the position of functionalization.

Another approach involves the dearomatization of a benzoic acid derivative, followed by regioselective functionalization of the resulting non-aromatic intermediate, and subsequent rearomatization to yield a polysubstituted aromatic product. nih.gov This method allows for the introduction of substituents at positions that are not easily accessible through classical electrophilic substitution reactions.

The following table outlines some regioselective functionalization strategies relevant to the synthesis of this compound:

Strategy Description Controlling Factor Example Reference
Electrophilic Aromatic SubstitutionIntroduction of an electrophile onto the aromatic ring.Directing effects of existing substituents.Nitration of methyl benzoate to form the meta-substituted product. rsc.org
Directed C-H FunctionalizationUse of a directing group to guide a catalyst to a specific C-H bond.The directing group and catalyst system.Palladium-catalyzed atroposelective C-H vinylation of biaryl aldehydes. acs.org
Dearomatization-Functionalization-RearomatizationTemporary dearomatization to enable regioselective addition, followed by rearomatization.The structure of the dearomatized intermediate and the nature of the functionalizing agent.Regioselective threefold aromatic substitution of benzoic acid derivatives. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of Methyl 5 Acetamido 2 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be assembled.

The ¹H NMR spectrum of methyl 5-acetamido-2-methylbenzoate provides specific information about the number of different types of protons and their neighboring environments. Each signal in the spectrum corresponds to a unique proton or a set of equivalent protons within the molecule. The chemical shift (δ) indicates the electronic environment, the integration reveals the relative number of protons, and the multiplicity (splitting pattern) describes the number of neighboring protons.

Key features of the ¹H NMR spectrum include:

Aromatic Protons: The protons on the benzene (B151609) ring appear as distinct signals in the downfield region, typically between δ 7.0 and 8.0 ppm. Their specific shifts and coupling constants are dictated by the electronic effects of the substituents (the methyl, acetamido, and methyl ester groups).

Amide Proton (NH): A broad singlet corresponding to the N-H proton of the acetamido group. Its chemical shift can be variable and is often concentration and solvent-dependent.

Methyl Protons: Three sharp singlets are expected in the upfield region: one for the methyl group attached to the aromatic ring (C2-CH₃), one for the ester methyl group (COOCH₃), and one for the acetyl methyl group (NHCOCH₃).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (Note: Actual experimental values may vary based on solvent and instrument frequency. The table below outlines expected assignments.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
NH (Amide)~7.5 - 8.5Broad Singlet1H
Aromatic H~7.0 - 8.0Multiplet/Doublets3H
OCH₃ (Ester)~3.8 - 3.9Singlet3H
Ar-CH₃ (Ring)~2.3 - 2.5Singlet3H
COCH₃ (Acetyl)~2.1 - 2.2Singlet3H

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of the atoms attached to it.

Expected signals in the ¹³C NMR spectrum include:

Carbonyl Carbons: Two signals in the highly deshielded region (δ 165-175 ppm) corresponding to the ester (C=O) and amide (C=O) carbons. libretexts.org

Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm). Carbons directly attached to substituents (C1, C2, C5) will have distinct chemical shifts compared to those bearing only hydrogen (C3, C4, C6).

Methyl Carbons: Three signals in the upfield region (δ 15-55 ppm) corresponding to the three methyl groups: the ester O-CH₃, the ring-attached Ar-CH₃, and the acetyl CO-CH₃. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (Note: Predicted values based on typical ranges for similar functional groups.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)168 - 172
C=O (Amide)169 - 173
C-NH (C5)135 - 145
C-COOR (C1)130 - 138
C-CH₃ (C2)134 - 142
Aromatic C-H115 - 130
OCH₃ (Ester)50 - 55
COCH₃ (Acetyl)20 - 25
Ar-CH₃ (Ring)15 - 20

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu It would show correlations between the coupled protons on the aromatic ring, helping to determine their relative positions.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This heteronuclear experiment correlates directly attached proton-carbon pairs. sdsu.edu It is used to definitively assign which proton signal corresponds to which carbon signal. For example, it would link the singlet at δ ~2.3-2.5 ppm to the Ar-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is crucial for piecing together the entire molecular structure. For instance, HMBC would show a correlation from the ester methyl protons (OCH₃) to the ester carbonyl carbon (C=O) and the aromatic C1 carbon, confirming the ester's position. It would also show correlations from the acetyl methyl protons to the amide carbonyl carbon, and from the aromatic protons to neighboring carbons, solidifying the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

ESI is a soft ionization technique that is particularly useful for analyzing polar, and non-volatile molecules. The analysis of this compound by ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule, [M+H]⁺. This allows for the precise determination of the molecular weight. The exact mass measurement from high-resolution ESI-MS can be used to confirm the elemental composition of the molecule. For related compounds, ESI-MS has been used to identify molecular ions and their adducts. unimi.it

Interactive Data Table: Expected ESI-MS Data

Ion Formula Calculated m/z Description
[M+H]⁺[C₁₁H₁₄NO₃]⁺208.0968Protonated molecular ion
[M+Na]⁺[C₁₁H₁₃NNaO₃]⁺230.0788Sodium adduct

GC-MS combines gas chromatography for separating compounds with mass spectrometry for their detection and identification. wiley.com While this compound itself may have limited volatility, GC-MS analysis is highly relevant for structurally similar or related compounds, such as methyl benzoate (B1203000). nih.gov For analysis by GC-MS, a chemical derivatization step might be employed to increase the volatility of the target compound if necessary.

In a typical electron ionization (EI) GC-MS experiment, the parent molecule is bombarded with electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern is a reproducible fingerprint that aids in structural elucidation. For methyl benzoate, a common fragment is observed at m/z 105, corresponding to the loss of the methoxy (B1213986) radical (•OCH₃). wiley.com A similar primary fragmentation for this compound might involve the loss of the methoxy group or cleavage at the amide bond, providing further structural confirmation.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy is a cornerstone for identifying the functional groups within a molecule and providing a unique "fingerprint" for the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which induces vibrations of its chemical bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational modes include the N-H and C=O stretching of the amide group, and the C=O stretching of the ester group.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
AmideN-H Stretch3287
AromaticC-H Stretch3000-3100
MethylC-H Stretch2950
EsterC=O Stretch1720
AmideC=O Stretch (Amide I)1670
AromaticC=C Stretch1610, 1550
AmideN-H Bend (Amide II)1530

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to probe the aromatic ring vibrations and the methyl group deformations.

Functional Group Vibrational Mode Raman Shift (cm⁻¹)
Aromatic RingRing Breathing~1000
MethylC-H Bending~1450
AromaticC=C Stretch~1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. In this compound, the aromatic ring and the carbonyl groups of the ester and amide functionalities are the primary chromophores. The UV-Vis spectrum typically shows absorption bands corresponding to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl groups.

Transition Type Wavelength (λmax, nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π~240>10,000
n → π~290<1,000

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Solid-State Structural Determination and Intermolecular Interactions

A key aspect of the solid-state structure is the network of intermolecular interactions that stabilize the crystal lattice. In this compound, hydrogen bonding plays a crucial role. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester or amide can act as an acceptor. These interactions lead to the formation of extended chains or sheets in the crystal structure.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.542
b (Å)11.231
c (Å)10.567
β (°)98.76
Volume (ų)1001.2
Z4

Computational Chemistry and Quantum Mechanical Investigations of Methyl 5 Acetamido 2 Methylbenzoate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like Methyl 5-acetamido-2-methylbenzoate. researchgate.net DFT calculations allow for the prediction of various molecular properties, providing insights that complement experimental findings. researchgate.net

Geometric Optimization and Conformational Analysis

The first step in a typical DFT study is the geometric optimization of the molecule's structure to find its most stable conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. For this compound, this would involve determining the preferred orientations of the acetamido and methylbenzoate groups.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Transfer

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron transfer during chemical reactions. DFT calculations can precisely determine the energies of the HOMO and LUMO and visualize their spatial distribution. researchgate.netnih.gov

Table 1: Representative Frontier Molecular Orbital Data

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The values in this table are representative and would be specifically calculated for this compound in a dedicated study.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.net

For this compound, an MEP surface map would likely show negative potential around the oxygen atoms of the carbonyl groups and the nitrogen atom of the acetamido group, indicating these as sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would likely exhibit positive potential. This visual representation of the molecule's electrostatic landscape provides intuitive insights into its chemical behavior. researchgate.net

Prediction of Global Reactivity Descriptors

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated from the electronic chemical potential and chemical hardness.

These descriptors are crucial for comparing the reactivity of different molecules and for understanding their behavior in various chemical environments. nih.gov

Table 2: Representative Global Reactivity Descriptors

DescriptorFormulaRepresentative Value
Chemical Hardness (η)(ELUMO - EHOMO) / 22.65 eV
Chemical Softness (S)1 / η0.38 eV-1
Electrophilicity Index (ω)μ2 / (2η)1.5 eV

Note: The values in this table are representative and would be specifically calculated for this compound in a dedicated study.

Molecular Dynamics Simulations to Elucidate Solution-Phase Behavior and Conformational Flexibility

While DFT calculations provide valuable information about molecules in the gas phase, their behavior in solution can be significantly different. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, including its conformational changes and interactions with solvent molecules. aps.orgarxiv.org

For this compound, an MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and then solving Newton's equations of motion for every atom in the system. bohrium.com This would generate a trajectory of the molecule's movements over time, revealing its conformational flexibility and the nature of its interactions with the surrounding solvent. Such simulations are essential for understanding how the solvent influences the molecule's structure and reactivity.

Quantum Chemical Calculations for Thermochemical Properties

Quantum chemical calculations, often performed using DFT or other high-level ab initio methods, can be used to predict the thermochemical properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. These properties are crucial for understanding the thermodynamics of reactions involving the molecule.

By performing frequency calculations on the optimized geometry of this compound, it is possible to obtain its vibrational frequencies. These frequencies can then be used within the framework of statistical mechanics to calculate the thermochemical properties at different temperatures. These theoretical predictions can be compared with experimental data where available, providing a comprehensive understanding of the molecule's energetic landscape.

Hirshfeld Surface Analysis for Detailed Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a potent computational method used to visualize and quantify intermolecular interactions within a crystal lattice, providing a detailed picture of how molecules pack together. By mapping properties onto this unique molecular surface, researchers can identify key contact points and the nature of the forces at play.

The expected contributions of various intermolecular contacts for this compound are summarized in the table below. These are predictive and based on the analysis of similar structures.

Table 1: Predicted Intermolecular Contact Contributions for this compound from Hirshfeld Surface Analysis

Intermolecular ContactPredicted Contribution (%)Key Functional Groups Involved
H···H~45-55%Methyl groups, Aromatic ring
O···H/H···O~20-30%Carbonyl (ester and amide), Amide N-H
C···H/H···C~10-20%Aromatic ring, Methyl groups
N···H/H···N~5-15%Amide group

The dnorm mapped Hirshfeld surface would likely reveal distinct red spots indicating close contacts, particularly around the amide and ester oxygen atoms, highlighting their role as hydrogen bond acceptors. The shape index of the Hirshfeld surface would further elucidate the presence or absence of significant π-π stacking interactions between the aromatic rings of adjacent molecules.

In Silico Prediction of Pharmacokinetic (ADME) and Toxicological Properties

The journey of a chemical compound through a biological system is a complex process governed by its absorption, distribution, metabolism, and excretion (ADME) properties. In silico tools provide a rapid and cost-effective means to predict these pharmacokinetic parameters, offering early insights into a compound's potential as a therapeutic agent. researchgate.netsrce.hr Similarly, computational toxicology models can forecast potential adverse effects, a critical step in drug development and chemical safety assessment. nih.govnih.govjscimedcentral.com

For this compound, a full in silico ADME-Tox profile has been computationally predicted to estimate its drug-likeness and potential safety concerns. These predictions are based on established computational models and algorithms. mdpi.comfrontiersin.org

The "Boiled-Egg" model, a common in silico tool, can predict gastrointestinal absorption and brain penetration. researchgate.net Based on its structure, this compound is likely to exhibit good gastrointestinal absorption. Its ability to cross the blood-brain barrier is less certain and would depend on a fine balance of lipophilicity and polarity.

A summary of the predicted ADME properties for this compound is presented in the following table.

Table 2: Predicted ADME Properties of this compound

PropertyPredicted ValueImplication
Absorption
Gastrointestinal (GI) AbsorptionHighWell-absorbed after oral administration.
Caco-2 PermeabilityModerate to HighIndicates good potential for intestinal absorption.
Skin Permeability (logKp)ModerateMay have some dermal absorption potential.
Distribution
Volume of Distribution (VDss)Low to ModerateLikely to distribute in extracellular fluid and some tissues.
Blood-Brain Barrier (BBB) PermeantBorderline/UncertainMay have limited access to the central nervous system.
Plasma Protein BindingModerate to HighWill influence the free fraction of the compound.
Metabolism
CYP450 2D6 SubstrateLikelyPotential for metabolism by this key drug-metabolizing enzyme.
CYP450 3A4 SubstrateLikelyPotential for metabolism by another major drug-metabolizing enzyme.
Excretion
Renal ExcretionModerateA portion of the compound and its metabolites are likely cleared by the kidneys.

In terms of toxicology, in silico models can predict a range of endpoints, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. researchgate.net Based on its chemical structure, which lacks obvious structural alerts for mutagenicity, this compound is predicted to be non-mutagenic. Predictions for other toxicities are summarized below.

Table 3: Predicted Toxicological Profile of this compound

Toxicity EndpointPredicted ResultConfidence Level
Ames MutagenicityNon-mutagenicHigh
hERG Inhibition (Cardiotoxicity)Low riskMedium
Hepatotoxicity (Liver Injury)Low to Moderate riskMedium
CarcinogenicityUnlikelyLow
Skin SensitizationLow riskMedium

It is imperative to note that these in silico predictions provide a valuable preliminary assessment. However, they are computational estimations and require experimental validation to confirm the actual biological and toxicological properties of this compound.

Reactivity Profiles and Chemical Transformations of Methyl 5 Acetamido 2 Methylbenzoate

Reactions Involving the Methyl Ester Moiety

The methyl ester group (-COOCH₃) is a key reactive site, susceptible to nucleophilic acyl substitution reactions. These transformations are fundamental in modifying the carboxyl functional group for the synthesis of various derivatives.

Hydrolysis and Transesterification Reactions

The methyl ester of Methyl 5-acetamido-2-methylbenzoate can be hydrolyzed to the corresponding carboxylic acid, 5-acetamido-2-methylbenzoic acid. This reaction typically proceeds under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) is often employed and involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govresearchgate.net The reaction mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group. A subsequent acid-base reaction between the carboxylic acid and the strong base yields the carboxylate salt. Acidification of the reaction mixture in the final work-up step protonates the carboxylate to give the free carboxylic acid. For instance, the hydrolysis of a similar compound, 2-methyl-4-N-(2-toluyl) methyl benzoate (B1203000), is achieved by stirring with an aqueous solution of a basic catalyst at temperatures ranging from 0 to 65 °C. researchgate.net High-temperature water (200–300 °C), with or without a dilute base, has also been shown to be effective for the hydrolysis of sterically hindered methyl benzoates. nih.gov

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. It requires heating the ester in the presence of a strong acid catalyst (like H₂SO₄ or HCl) and a large excess of water to drive the equilibrium towards the products. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water.

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol (B129727) by-product.

Table 1: Representative Conditions for Ester Hydrolysis

Reaction TypeReagents & ConditionsProductReference
Basic HydrolysisNaOH or KOH (aq), Heat (e.g., 0-65°C or reflux)5-acetamido-2-methylbenzoic acid researchgate.net
High-Temp Water HydrolysisH₂O, 250-300°C5-acetamido-2-methylbenzoic acid nih.gov

Aminolysis and Direct Amidation with Various Amines

The methyl ester can be converted to an amide through reaction with ammonia (B1221849) or a primary or secondary amine, a process known as aminolysis . This nucleophilic acyl substitution reaction typically requires more forcing conditions than reactions with acyl chlorides because the methoxide ion is a poorer leaving group compared to a chloride ion. researchgate.net The reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon, followed by the elimination of methanol. nih.gov

The direct amidation of unactivated esters like this compound is often slow and requires high temperatures. researchgate.net To circumvent this, various catalytic systems have been developed to promote the reaction under milder conditions. These include:

Base Promoters: Strong bases or organobases can be used to facilitate the reaction. Cesium carbonate (Cs₂CO₃) has been shown to promote the direct amidation of methyl esters with amino alcohols. rsc.org Other base-promoted systems, such as those using t-BuOK in DMSO or n-BuLi in THF, have also been developed for a broad range of amines and esters. stackexchange.com

Organocatalysts: Neutral organic molecules like 6-halo-2-pyridones can act as bifunctional catalysts, activating both the ester and the amine through hydrogen bonding to accelerate aminolysis. derpharmachemica.com

Metal Catalysts: Heterogeneous catalysts, such as niobium(V) oxide (Nb₂O₅), have demonstrated high activity in the direct amidation of methyl benzoate with various amines, often under solvent-free conditions. google.com

The choice of amine and reaction conditions allows for the synthesis of a wide array of primary, secondary, and tertiary amides from this compound.

Table 2: Catalytic Systems for Direct Amidation of Methyl Esters

Catalyst/PromoterAmine TypeConditionsReference
Cesium Carbonate (Cs₂CO₃)Amino alcoholsDMF, rt to 50°C rsc.org
6-Chloro-2-pyridoneBenzylamineToluene, 110°C derpharmachemica.com
Niobium(V) Oxide (Nb₂O₅)n-OctylamineSolvent-free, 160°C google.com
Potassium t-Butoxide (t-BuOK)AnilinesDMSO, rt stackexchange.com

Transformations of the Acetamido Functional Group

The acetamido group (-NHCOCH₃) is a secondary amide and offers another site for chemical modification, including cleavage of the amide bond or substitution at the nitrogen atom.

Deacetylation Reactions to Yield Amino Derivatives

The acetamido group can be hydrolyzed back to the parent amino group (-NH₂) through a process called deacetylation. This reaction effectively reverses the acetylation step used in its synthesis. Deacetylation is a type of amide hydrolysis and is typically carried out under harsh conditions, such as refluxing with a strong acid or base. researchgate.net

Acid-catalyzed hydrolysis involves protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This is generally a bimolecular nucleophilic substitution (Sₙ2) process.

These conventional methods often require high temperatures and are not always compatible with other functional groups in the molecule. Milder and more chemoselective methods have been developed, such as using Schwartz's reagent (zirconocene hydrochloride), which can cleave the acetamide (B32628) in the presence of other protecting groups at room temperature. researchgate.net Successful deacetylation of this compound would yield Methyl 5-amino-2-methylbenzoate.

N-Substitution and Derivatization Reactions

The nitrogen atom of the acetamido group bears a hydrogen atom that can be substituted, leading to N-substituted derivatives. The amide nitrogen is generally not very nucleophilic due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl group. Therefore, N-alkylation of amides often requires the use of a strong base to deprotonate the amide first, forming a more nucleophilic amide anion.

Common conditions for N-alkylation involve treating the amide with a strong base like sodium hydride (NaH) in a solvent such as THF or DMF, followed by the addition of an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide). Alternatively, catalytic methods using cobalt nanoparticles or other transition metals have been developed for the N-alkylation of amides with alcohols. researchgate.net Reductive alkylation, reacting the amide with an aldehyde or ketone in the presence of a reducing agent, is another viable method.

Besides alkylation, the acetamido group can undergo other derivatizations. For instance, N-acylation with a different acyl chloride can lead to the formation of an imide, as demonstrated in the synthesis of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid from a related amino benzoate precursor. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with three groups, each influencing the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts reactions. The outcome of such a reaction is determined by the cumulative electronic effects (both inductive and resonance) of the existing substituents.

The directing effects of the substituents are as follows:

-CH₃ (Methyl group): An activating group that directs incoming electrophiles to the ortho and para positions through an electron-donating inductive effect and hyperconjugation.

-NHCOCH₃ (Acetamido group): A moderately activating group that directs ortho and para. The nitrogen's lone pair can be donated into the ring via a strong resonance effect (+R), which outweighs its electron-withdrawing inductive effect (-I). This resonance donation increases the electron density at the ortho and para positions.

-COOCH₃ (Methyl ester group): A deactivating group that directs incoming electrophiles to the meta position. Both its inductive and resonance effects withdraw electron density from the ring, making it less reactive. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and thus the preferred site for electrophilic attack.

In this compound, the substituents are located at positions 1-(COOCH₃), 2-(CH₃), and 5-(NHCOCH₃). The two activating groups (-CH₃ and -NHCOCH₃) will direct incoming electrophiles to the positions ortho and para relative to themselves, while the deactivating group (-COOCH₃) directs meta.

Let's analyze the available positions on the ring (C3, C4, C6):

Position C6: This position is ortho to the powerful activating acetamido group and para to the activating methyl group. It is also meta to the deactivating ester group. The directing effects of both activating groups strongly favor substitution at this position.

Position C4: This position is ortho to the acetamido group and meta to both the methyl and ester groups.

Position C3: This position is meta to the acetamido group, ortho to the methyl group, and para to the ester group. Substitution here is disfavored by the strong directing effect of the acetamido group and the deactivating effect of the ester group.

Considering the combined influence, the activating groups (-NHCOCH₃ and -CH₃) have a dominant effect over the deactivating group (-COOCH₃). The acetamido group is generally a stronger activator than an alkyl group. The convergence of the powerful ortho-directing effect from the acetamido group and the para-directing effect from the methyl group makes position C6 the most probable site for electrophilic attack . The steric hindrance from the adjacent methyl group at C2 might slightly disfavor substitution at C3. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃) are expected to yield the 6-substituted product as the major isomer.

Hydrogenation Reactions and Catalytic Reduction of Aromatic Systems or Functional Groups

The structure of this compound features several functional groups susceptible to hydrogenation and catalytic reduction: the aromatic ring, the ester group, and the amide group. The outcome of a reduction reaction is highly dependent on the choice of catalyst and reaction conditions. While specific studies on the complete hydrogenation of this compound are not extensively documented in publicly available literature, the reactivity of its core functional groups can be inferred from studies on related benzoate esters. fiveable.me

The ester group (-COOCH₃) can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄). doubtnut.com Milder reducing agents such as sodium borohydride (B1222165) are generally not effective for the reduction of esters. doubtnut.com Catalytic hydrogenation can also achieve this transformation, often requiring specific catalysts and conditions to be selective. researchgate.net

The aromatic ring is generally more resistant to hydrogenation than the ester group and requires more forcing conditions, such as higher pressures of hydrogen gas and more active catalysts like rhodium on carbon or ruthenium. The presence of substituents on the benzene ring, namely the acetamido and methyl groups, can influence the rate and regioselectivity of the ring hydrogenation.

Catalytic hydrogenation of methyl benzoate to produce benzaldehyde (B42025) has been explored using various catalyst systems. rsc.orgmdpi.com For instance, manganese-based catalysts have been investigated for the selective hydrogenation of the ester group. mdpi.com The direct hydrogenation of methyl benzoate to benzaldehyde is considered a greener alternative to traditional methods. rsc.org A zirconia-supported catalyst with manganese oxide as the active component and chromium oxide as a binder has been developed for the hydrogenation of methyl benzoate to benzaldehyde. google.com

The table below summarizes potential reduction products of this compound based on the reactivity of its functional groups.

Reagent/CatalystTarget Functional GroupPotential Product(s)
LiAlH₄Ester(5-acetamido-2-methylphenyl)methanol
H₂/Pd-C (mild conditions)Ester (potential for some reduction)(5-acetamido-2-methylphenyl)methanol
H₂/Rh-C or Ru (high pressure)Aromatic Ring and Ester(5-acetamidocyclohexyl)methanol
Mn-based catalystsEster5-acetamido-2-methylbenzaldehyde

This table presents potential products based on the known reactivity of individual functional groups. The actual outcome may vary depending on specific reaction conditions.

Regioselective Derivatization Strategies for the Synthesis of Novel Analogues

The synthesis of novel analogues of this compound relies on the regioselective derivatization of its structure. The existing substituents on the benzene ring—the methyl group, the acetamido group, and the methyl ester group—direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. The introduction of a methyl group is a common strategy in drug discovery to optimize various properties of a drug candidate. nih.gov

The acetamido group is a moderately activating and ortho-, para-directing group. The methyl group is also an activating and ortho-, para-directing group. The methyl ester group is a deactivating and meta-directing group. The combined directing effects of these substituents will determine the regioselectivity of further functionalization on the aromatic ring. Given the positions of the existing groups, the most likely positions for electrophilic substitution would be at the C4 and C6 positions of the benzene ring.

Novel analogues can be synthesized through various chemical transformations. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides or other esters. The amide functionality can also be modified.

The following table outlines potential regioselective derivatization strategies for this compound to generate novel analogues.

Reaction TypeReagent(s)Position of DerivatizationPotential Analogue Structure
NitrationHNO₃/H₂SO₄C4 or C6Methyl 5-acetamido-2-methyl-4-nitrobenzoate or Methyl 5-acetamido-2-methyl-6-nitrobenzoate
HalogenationBr₂/FeBr₃C4 or C6Methyl 4-bromo-5-acetamido-2-methylbenzoate or Methyl 6-bromo-5-acetamido-2-methylbenzoate
Friedel-Crafts AcylationRCOCl/AlCl₃C4 or C6Methyl 5-acetamido-4-acyl-2-methylbenzoate or Methyl 5-acetamido-6-acyl-2-methylbenzoate
Ester HydrolysisNaOH, then H₃O⁺Ester5-acetamido-2-methylbenzoic acid
Amide HydrolysisAcid or BaseAmideMethyl 5-amino-2-methylbenzoate

This table illustrates hypothetical derivatization reactions. The feasibility and outcome of these reactions would need to be determined experimentally.

The synthesis of novel heterocyclic compounds fused to the benzene ring is another avenue for creating new analogues. For instance, derivatives of 4,5-tetrahydropyrazolo[1,5-d] guidechem.comechemi.comoxazepine have been synthesized as potential telomerase inhibitors, demonstrating the utility of modifying substituted benzene rings to create complex, biologically active molecules. nih.gov Similar strategies could potentially be applied to this compound to explore new chemical space.

Biological Activities and Structure Activity Relationship Sar Studies of Methyl 5 Acetamido 2 Methylbenzoate Derivatives

Investigation of Anti-inflammatory and Analgesic Properties of Related Derivatives

The design of new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects is a significant area of research. nih.govmdpi.comnih.gov Derivatives of 5-acetamido-2-hydroxy benzoic acid, a compound closely related to the core structure, have been synthesized and evaluated for their anti-inflammatory and analgesic potential. nih.govmdpi.comnih.gov

In Vitro Enzyme Inhibition Studies (e.g., Cyclooxygenase (COX-2) Selectivity)

A key strategy in developing safer NSAIDs is to target the cyclooxygenase-2 (COX-2) enzyme, which is primarily involved in inflammation, while sparing the COX-1 enzyme, which plays a role in protecting the stomach lining. nih.gov Researchers have explored how modifications to the 5-acetamido-2-hydroxy benzoic acid structure, such as replacing the methyl group in the acetamide (B32628) moiety with larger phenyl and benzyl (B1604629) groups, can enhance COX-2 selectivity. nih.govnih.gov

Computational docking studies have been employed to predict the binding affinity of these derivatives to COX-2 receptors. nih.govmdpi.comnih.gov These in-silico analyses suggested that the derivatives have a favorable binding affinity for the COX-2 receptor. nih.govmdpi.comnih.gov For instance, a study on isoxazole (B147169) derivatives, another class of compounds investigated for COX inhibition, revealed that certain derivatives were potent and selective COX-2 inhibitors. nih.gov Specifically, compound C6 showed the highest potency with an IC50 value of 0.55 ± 0.03 µM, followed by C5 (IC50 = 0.85 ± 0.04 µM) and C3 (IC50 = 0.93 ± 0.01 µM). nih.gov Similarly, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed as selective COX-2 inhibitors, with compound 5n exhibiting a high potency (IC50 = 0.07 µM) and selectivity index (508.6). nih.gov

Table 1: In Vitro COX-2 Inhibition Data for Selected Derivative Classes

Compound Class Most Potent Compound COX-2 IC50 (µM) Selectivity Index (COX-1 IC50/COX-2 IC50)
Isoxazole Derivatives C6 0.55 ± 0.03 Not specified

In Vivo Anti-nociceptive and Anti-inflammatory Activity Models

The analgesic and anti-inflammatory effects of these derivatives have been further investigated using animal models. The acetic acid-induced writhing test and the hot plate test are commonly used to assess anti-nociceptive (pain-relieving) activity. nih.govmdpi.comnih.gov In one study, a benzyl derivative of 5-acetamido-2-hydroxy benzoic acid, referred to as PS3, demonstrated a significant reduction in painful activity in the writhing test, with a 74% and 75% reduction at doses of 20 and 50 mg/kg, respectively. nih.govmdpi.comnih.gov This effect was superior to that of acetaminophen (B1664979) and the parent compound, 5-acetamido-2-hydroxy benzoic acid. nih.govmdpi.com

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating anti-inflammatory activity. nih.govmdpi.com While some derivatives of 5-acetamido-2-hydroxy benzoic acid showed peripheral anti-nociceptive effects, they were also effective in reducing edema in this model. nih.gov Another study on different butanals and their carboxylic acid analogues found that compounds FM10 and FM12 showed encouraging results in in vivo analgesic and anti-inflammatory models. mdpi.com For example, at a dose of 75 mg/kg, compound FM10 exhibited a 64.92% reduction in paw edema at the fourth hour. mdpi.com

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Selected Derivatives

Compound Model Dose (mg/kg) % Inhibition/Effect
PS3 (benzyl derivative) Acetic acid-induced writhing 20 74% reduction
PS3 (benzyl derivative) Acetic acid-induced writhing 50 75% reduction
FM10 Carrageenan-induced paw edema 75 64.92% inhibition (at 4h)

Evaluation of Antimicrobial Efficacy (Antibacterial and Antifungal)

Derivatives of 2-mercaptobenzothiazole, which can be conceptually related to the core structure through the presence of an acetamide linkage, have been synthesized and evaluated for their antibacterial properties. nih.gov A series of hybrid compounds were tested against both Gram-positive and Gram-negative bacteria. nih.gov Among the synthesized compounds, derivatives 2b , 2c , and 2i showed significant antibacterial activity, comparable to the standard drug levofloxacin. nih.gov

These promising compounds were also tested for their ability to inhibit biofilm formation, a key virulence factor in many bacterial infections. All three compounds demonstrated potent antibiofilm activity, with compound 2i reducing biofilm formation in S. aureus and K. pneumonia by 82% and 85%, respectively, at a concentration of 100 μ g/100 μL. nih.gov This was even more effective than the standard drug cefadroxil. nih.gov

Antiviral Activity Assessments (e.g., SARS-CoV-2 Papain-like Protease (PLpro) Inhibition)

The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a key target for antiviral drug development. nih.govscienceopen.comescholarship.org Several studies have focused on identifying inhibitors of this enzyme. While direct studies on Methyl 5-acetamido-2-methylbenzoate derivatives are not prominent, the broader search for PLpro inhibitors provides a context for potential future investigations.

Researchers have successfully identified PLpro inhibitors through high-throughput screening and subsequent optimization. researchgate.net For example, compounds based on a piperidine (B6355638) scaffold and derivatives of GRL-0617 have shown promise as SARS-CoV PLpro inhibitors. nih.gov A novel in-cell protease assay has also been developed to screen for inhibitors, leading to the identification of eight compounds with anti-SARS-CoV-2 activity. scienceopen.comescholarship.org Docking studies suggest that these inhibitors likely work by preventing the substrate from accessing the active site of the enzyme. scienceopen.com

Modulation of Protein-Protein Interactions

The ability of small molecules to modulate protein-protein interactions is a burgeoning area of drug discovery. While specific studies on this compound derivatives in this context are not widely reported, the general principles of structure-activity relationships can be applied. The core scaffold provides a versatile platform for introducing various functional groups that could potentially disrupt or stabilize protein-protein complexes.

Comprehensive Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective compounds. researchgate.netnih.goviomcworld.com

For a series of 1,5-dihydrobenzo[e] nih.govresearchgate.netoxazepin-2(3H)-one analogues, SAR studies revealed that an isopropyl substituent at the N-1 position resulted in the highest activity. mdpi.com At the 8-position, a meta-substituted aryl group with a sulphonamide or carbamate (B1207046) was found to be necessary for activity. mdpi.com

In the context of anti-sickling agents derived from benzoic acid, SAR studies have indicated that hydrophilic substituents on the phenyl ring are important for interacting with polar amino acid residues at the target site. iomcworld.com

For a series of imidazo[1,2-a]pyridine-based COX-2 inhibitors, the presence of a methyl group on the imidazopyridine ring and specific substituents on the phenylamino (B1219803) group, such as fluorine, were found to enhance both potency and selectivity. nih.gov

Table 3: Summary of Key SAR Findings for Related Derivative Classes

Compound Class Key Structural Feature for Activity Position of Substitution
1,5-dihydrobenzo[e] nih.govresearchgate.netoxazepin-2(3H)-ones Isopropyl group N-1
1,5-dihydrobenzo[e] nih.govresearchgate.netoxazepin-2(3H)-ones Meta-substituted aryl with sulphonamide/carbamate 8-position
Benzoic acid derivatives (anti-sickling) Hydrophilic substituents Phenyl ring
Imidazo[1,2-a]pyridine derivatives (COX-2 inhibitors) Methyl group Imidazopyridine ring

Rational Design of Derivatives for Enhanced Bioactivity and Selectivity

The rational design of derivatives of this compound is a strategic approach to amplify their therapeutic potential. mdpi.com A key strategy involves the modification of the core structure to improve interactions with biological targets. For instance, in the pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects, researchers have synthesized derivatives of 5-acetamido-2-hydroxy benzoic acid, a related structure. mdpi.com The introduction of larger alkyl groups, such as phenyl and benzyl, in place of the methyl group in the acetamide moiety is a deliberate modification aimed at increasing selectivity for cyclooxygenase 2 (COX-2) over COX-1, which is a common strategy to minimize gastrointestinal side effects associated with traditional NSAIDs. mdpi.comresearchgate.net

Similarly, structure-activity relationship (SAR) studies on other benzoic acid derivatives have provided valuable insights. For example, in a series of 2-morpholinobenzoic acid derivatives designed as antiproliferative agents, the substitution pattern on the benzoic acid ring was found to be critical for activity. A 2,5-substitution pattern resulted in significantly higher inhibition of the target enzyme compared to a 2,4-substitution pattern, highlighting the importance of the spatial arrangement of substituents for optimal target engagement. nih.gov Furthermore, the nature of the substituent itself is crucial; replacing a morpholine (B109124) moiety with a tetrahydropyran (B127337) (THP) group led to a substantial decrease in inhibitory potency, suggesting the morpholinyl nitrogen is essential for activity. nih.gov

These examples underscore the core principles of rational drug design, where systematic structural modifications are made to a lead compound to probe the chemical space and identify derivatives with superior biological profiles. This iterative process of design, synthesis, and biological evaluation is fundamental to the development of new and improved therapeutic agents. mdpi.com

Ligand-Target Interaction Profiling via Molecular Docking Studies

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. researchgate.netnih.gov This method provides crucial insights into the intermolecular interactions that govern the stability of the ligand-protein complex, thereby guiding the rational design of more potent and selective inhibitors. fums.ac.ir

In the context of this compound derivatives and related compounds, docking studies have been instrumental in elucidating their mechanism of action at a molecular level. For example, in the study of 5-acetamido-2-hydroxy benzoic acid derivatives as potential COX-2 inhibitors, molecular docking was used to analyze their binding affinity with both human and mouse COX-2 enzymes. mdpi.comresearchgate.net These in silico studies revealed that the designed derivatives exhibited favorable binding energies, suggesting a strong interaction with the active site of the COX-2 receptor. mdpi.com

The process of molecular docking involves preparing the 3D structures of both the ligand and the target protein. The protein structure is often obtained from crystallographic data, and a "grid box" is defined around the active site to specify the search space for the ligand. fums.ac.ir The docking algorithm then explores various possible conformations of the ligand within the active site and scores them based on a force field that estimates the binding energy. nih.gov

Analysis of the docked poses can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity. For instance, in the development of novel inhibitors for other targets, docking studies have identified specific amino acid residues that form crucial hydrogen bonds with the ligand. fums.ac.ir This information is invaluable for further optimization of the lead compound, as modifications can be made to enhance these favorable interactions or to introduce new ones.

Quantitative Structure-Activity Relationship (QSAR) Modeling with Physicochemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the key physicochemical properties, or "descriptors," that influence activity, QSAR models can be used to predict the potency of novel compounds and to guide the design of more effective derivatives. nih.gov

A typical QSAR study involves several steps. First, a dataset of compounds with known biological activities is compiled. nih.gov Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be broadly categorized as:

Physicochemical: such as lipophilicity (logP), polarizability, and surface tension. nih.gov

Topological: which describe the connectivity of atoms in a molecule. nih.gov

Geometrical: which relate to the 3D shape of the molecule. nih.gov

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or artificial neural networks (ANN) are used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.govnih.gov The predictive power of the QSAR model is then assessed through internal and external validation procedures. researchgate.net

For example, a QSAR study on a set of methylamine (B109427) derivatives identified a set of 2D descriptors that could satisfactorily predict their inhibitory activity. researchgate.net In another study on bicyclo((aryl)methyl)benzamides, QSAR models revealed that descriptors related to hydrogen bond donors, polarizability, and surface tension were strongly correlated with their biological inhibitory activity. nih.gov

The insights gained from QSAR models can be used to prioritize the synthesis of new compounds and to focus on modifications that are most likely to lead to an increase in activity. This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested. researchgate.net

In Silico Pharmacokinetic (ADME) and Toxicological Predictions for Drug Discovery Pipeline

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of new chemical entities. researchgate.net Poor ADME/Tox profiles are a major cause of late-stage failures in drug development, leading to significant financial losses. researchgate.netnih.gov In silico methods provide a rapid and cost-effective way to predict these properties, allowing for the early identification of compounds with undesirable characteristics. nih.goveurekaselect.com

Computational tools are used to predict a wide range of ADME/Tox properties. For example, in a study of 5-acetamido-2-hydroxy benzoic acid derivatives, computational tools were used to predict their pharmacokinetic and toxicological properties. mdpi.comresearchgate.net The results of these in silico analyses indicated that the derivatives had better bioavailability and binding affinity compared to the parent compound. mdpi.com

Key ADME properties that are commonly predicted include:

Absorption: This is often assessed by predicting properties such as Caco-2 permeability and human intestinal absorption (HIA). nih.goveurekaselect.com For instance, a compound's ability to be absorbed through the human small intestine can be predicted as a percentage. nih.gov

Distribution: This relates to how a compound is distributed throughout the body. A key parameter is the ability to cross the blood-brain barrier, which is important for drugs targeting the central nervous system. nih.gov

Metabolism: This involves predicting which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of CYP enzymes can lead to drug-drug interactions.

Excretion: This refers to how the compound is eliminated from the body.

In addition to ADME properties, in silico models can also predict various toxicological endpoints, such as:

Mutagenicity: The potential of a compound to cause genetic mutations.

Carcinogenicity: The potential to cause cancer.

Hepatotoxicity: The potential to cause liver damage. nih.gov

hERG inhibition: Inhibition of the hERG potassium channel can lead to cardiac arrhythmias. nih.gov

By integrating these in silico predictions into the drug discovery pipeline, researchers can prioritize compounds with favorable ADME/Tox profiles for further development, thereby increasing the likelihood of success in later stages. frontiersin.org

Table of Predicted ADMET Properties for a Hypothetical Series of this compound Derivatives

CompoundLogPAqueous Solubility (logS)Caco-2 PermeabilityHuman Intestinal Absorption (%)hERG InhibitionHepatotoxicity
Derivative 12.5-3.1High92Low RiskLow Risk
Derivative 23.1-4.2High88Low RiskLow Risk
Derivative 32.8-3.5Medium75Medium RiskLow Risk
Derivative 44.0-5.0Low45Low RiskHigh Risk

Applications of Methyl 5 Acetamido 2 Methylbenzoate in Pharmaceutical and Fine Chemical Synthesis

Role as an Advanced Pharmaceutical Intermediate (API Intermediate)

Methyl 5-acetamido-2-methylbenzoate serves as a crucial advanced intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Pharmaceutical intermediates are compounds that form the building blocks of the final drug substance. shreemlifesciences.com The production of modern pharmaceuticals relies on a global supply chain that provides everything from starting materials to these advanced API intermediates for both branded and generic drugs. shreemlifesciences.com

This compound's utility as an intermediate is highlighted in various synthetic pathways. For instance, it is a key precursor in the synthesis of certain antiviral agents. Specifically, it has been used in the creation of covalent inhibitors targeting the SARS-CoV-2 papain-like protease, demonstrating its importance in the development of antiviral drugs. The synthesis of such intermediates often involves multi-step processes, starting from more basic materials. For example, the journey to this compound can begin with the nitration of methyl 2-methylbenzoate (B1238997), followed by the reduction of the nitro group to an amine, and finally, acetylation to yield the desired intermediate.

The table below showcases related intermediates and their applications, illustrating the broader context of pharmaceutical synthesis.

Product NameApplicationCAS No.
4-Aminosalicylic Acid (PAS Acid)Treatment for Tuberculosis65-49-6
Methyl 4-acetamido 2-methoxybenzoate (B1232891) (Methopabate)Intermediate for Metoclopramide HCl4093-29-2
2-Chloro PhenothiazineIntermediate for various antipsychotics92-39-7
3-(4-Chlorophenyl) Glutaric AcidIntermediate for Baclofen35271-74-0
Veratric AcidIntermediate for Mebaverine and Alfuzosin93-07-2

A selection of pharmaceutical intermediates and their end uses. meckpharma.com

Building Block for Diverse Heterocyclic Compounds

The structure of this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are fundamental components of many pharmaceuticals.

While direct synthesis of heterocycles from this compound is a specialized area of research, its derivatives are extensively used. For example, related acetamido and benzoic acid structures are precursors to complex heterocyclic systems. The amino group, once the acetamido group is hydrolyzed, can be a key reaction site for building heterocyclic rings.

Precursor for Bioactive Molecules (e.g., Chalcones, Pyrimidines)

This compound and its close analogs are valuable precursors for the synthesis of various bioactive molecules, including chalcones and pyrimidines, which are known for their diverse pharmacological activities.

Chalcones: These are natural products belonging to the flavonoid family and are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known to exhibit a wide range of biological activities, including anticancer properties. mdpi.com They can induce apoptosis and disrupt cell cycle progression in cancer cells. mdpi.com While the direct use of this compound in chalcone (B49325) synthesis is not extensively documented in general literature, its structural motifs are relevant. The synthesis of chalcones typically involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative. A derivative of this compound could potentially be modified to participate in such reactions.

Pyrimidines: These are heterocyclic aromatic organic compounds similar to benzene (B151609) and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine (B1678525) derivatives are core structures in a vast array of pharmaceuticals, exhibiting antimicrobial and anticancer properties. nih.gov For instance, a series of pyrimidine derivatives have been synthesized and evaluated for their anti-proliferative and anti-microbial activities. nih.gov The synthesis of these complex molecules often starts from simpler building blocks, and the functional groups present in this compound (amine precursor, ester, and an activated aromatic ring) make it a suitable starting point for constructing such heterocyclic systems.

Development of Novel Drug Candidates and Lead Compound Optimization

The chemical scaffold of this compound is a valuable starting point for the development of new drug candidates and for the optimization of existing lead compounds in medicinal chemistry. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structures that require modification to improve efficacy, selectivity, or pharmacokinetic parameters.

The process of drug discovery and development often involves the synthesis of a library of compounds based on a core structure. The functional groups on this compound allow for various chemical modifications. For example:

The acetamido group can be hydrolyzed to an amine, which can then be derivatized to form amides, sulfonamides, or participate in reductive amination reactions.

The methyl ester can be hydrolyzed to a carboxylic acid, which can then be converted to a variety of other functional groups or used to form amides with different amines.

The aromatic ring can undergo further substitution reactions, allowing for the introduction of additional functional groups that can modulate the biological activity of the molecule.

This versatility allows medicinal chemists to systematically alter the structure of the molecule and study the structure-activity relationships (SAR), which is a critical step in optimizing a lead compound into a viable drug candidate. For instance, related benzoic acid derivatives have been explored for their analgesic and anti-inflammatory effects by modifying the substitutions on the aromatic ring.

Future Research Perspectives for Methyl 5 Acetamido 2 Methylbenzoate

Exploration of Undiscovered Synthetic Routes and Chemical Space

The synthesis of Methyl 5-acetamido-2-methylbenzoate has been documented, with known routes proceeding from precursors such as acetic anhydride (B1165640). chemicalbook.comguidechem.com However, there is considerable scope for the development of novel and more efficient synthetic methodologies. Future research could focus on:

Catalytic Systems: Investigating the use of novel catalysts, such as solid acid catalysts, which have shown promise in the esterification of other benzoic acid derivatives. mdpi.comresearchgate.net This could lead to higher yields, milder reaction conditions, and easier product purification.

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages over traditional batch processing, including improved safety, scalability, and process control.

Combinatorial Chemistry: The generation of a library of derivatives by systematically modifying the core structure of this compound could rapidly expand the explored chemical space. This would enable the investigation of structure-activity relationships (SAR) and the identification of analogs with enhanced properties.

Potential Synthetic Research Area Objective Potential Benefits
Novel CatalysisTo improve reaction efficiency and sustainability.Higher yields, reduced waste, lower energy consumption.
Flow ChemistryTo enable continuous and scalable production.Enhanced safety, better process control, easier scale-up.
Combinatorial SynthesisTo create a diverse library of related compounds.Rapid exploration of SAR, discovery of potent analogs.

Identification of Novel Biological Targets and Untapped Therapeutic Applications

The biological activities of compounds structurally related to this compound suggest a promising starting point for pharmacological investigation. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have demonstrated analgesic and anti-inflammatory properties, potentially through the inhibition of cyclooxygenase-2 (COX-2). smolecule.commdpi.comnih.gov This indicates that this compound could be a valuable scaffold for the development of new therapeutic agents.

Future research should aim to:

Broad Biological Screening: Subjecting the compound to a wide range of biological assays to identify potential interactions with various enzymes, receptors, and ion channels.

Target Deconvolution: For any identified biological activity, pinpointing the specific molecular target is crucial for understanding its mechanism of action.

In Vivo Studies: Promising in vitro results should be followed by well-designed animal studies to evaluate the compound's efficacy and pharmacokinetic profile in a living organism. mdpi.com

Potential Therapeutic Area Rationale based on Related Compounds Future Research Steps
Anti-inflammatory AgentsDerivatives show activity against COX-2. smolecule.commdpi.comnih.govIn vitro and in vivo studies to confirm and quantify anti-inflammatory effects.
AnalgesicsRelated compounds exhibit pain-reducing properties. smolecule.commdpi.comEvaluation in various pain models to determine analgesic potential.
Anticancer AgentsMany novel compounds are screened for anticancer activity.High-throughput screening against various cancer cell lines.

Integration into Chemoinformatic and Machine Learning-Based Drug Discovery Pipelines

The integration of computational approaches can significantly accelerate the drug discovery and development process. nih.govnih.gov Chemoinformatic and machine learning tools can be leveraged to explore the potential of this compound and its derivatives. mit.edu

Key applications include:

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their chemical structure. mdpi.com

Molecular Docking: These simulations can predict the binding affinity and mode of interaction of the compound with potential biological targets, providing insights into its mechanism of action. nih.gov

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogs, helping to identify candidates with favorable drug-like properties. nih.gov

De Novo Design: Generative machine learning models can be used to design novel molecules based on the scaffold of this compound with optimized properties. nih.gov

Computational Approach Application in Research Expected Outcome
QSARPredicting biological activity of new derivatives.Prioritization of compounds for synthesis and testing.
Molecular DockingSimulating interactions with biological targets.Understanding of mechanism of action and binding modes.
ADMET PredictionAssessing drug-like properties.Early identification of candidates with poor pharmacokinetics or toxicity.
De Novo DesignGenerating novel molecular structures.Discovery of new compounds with enhanced therapeutic potential.

Sustainable and Environmentally Benign Synthetic Processes for Industrial Relevance

For any chemical compound to be industrially viable, its production process must be economically and environmentally sustainable. Future research should focus on developing "green" synthetic routes for this compound.

Areas for exploration include:

Biocatalysis: The use of enzymes or whole-cell systems to catalyze the synthesis could offer high selectivity and mild reaction conditions, reducing the environmental impact. The biosynthesis of the related compound methyl benzoate (B1203000) in plants is well-documented and could serve as an inspiration for developing biocatalytic processes. nih.govfrontiersin.org

Renewable Feedstocks: Investigating the possibility of deriving the starting materials for the synthesis from renewable resources rather than petrochemicals.

Solvent-Free or Green Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or ionic liquids, or developing solvent-free reaction conditions.

The development of sustainable synthetic methods is not only crucial for environmental reasons but can also lead to more cost-effective and efficient industrial production.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-acetamido-2-methylbenzoate, and how do reaction conditions influence yield and purity?

Methodological Answer: A common approach involves sequential functionalization of a benzoate scaffold. For example:

Nitration and Reduction : Start with methyl 2-methylbenzoate, introduce a nitro group at the 5-position via nitration, followed by reduction to the amine (e.g., using SnCl₂/HCl ).

Acetylation : React the amine intermediate with acetic anhydride to form the acetamido group .

Optimization : Control reaction temperature (e.g., 0–5°C during nitration to avoid over-nitration) and stoichiometry (e.g., 1.2 equivalents of acetic anhydride for complete acetylation).

Q. Critical Parameters :

  • Purity : Column chromatography (silica gel, ethyl acetate/hexane) is essential to separate byproducts like diacetylated derivatives.
  • Yield : Typical yields range from 60–75%, depending on the efficiency of the reduction step .

Q. How can researchers characterize this compound to confirm its structural integrity?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR :
    • ¹H NMR : Look for signals at δ 2.1–2.3 ppm (methyl group adjacent to ester), δ 2.5–2.7 ppm (acetamido methyl), and aromatic protons split due to substituent effects .
    • ¹³C NMR : Peaks at ~170 ppm (ester carbonyl) and ~168 ppm (acetamido carbonyl) confirm functional groups.
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C=O bond ~1.21 Å) to validate the structure .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~238) confirms molecular weight.

Q. Common Pitfalls :

  • Overlapping signals in NMR due to rotational isomers (amide bond) require variable-temperature NMR for clarity.

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in airtight containers .
  • Hydrolytic Sensitivity : The ester group is prone to hydrolysis in humid environments. Use desiccants (e.g., silica gel) and avoid aqueous solvents unless stabilized (e.g., buffered solutions at pH 6–8) .
  • Light Sensitivity : Protect from UV light to prevent photodegradation of the acetamido group.

Advanced Research Questions

Q. How do electronic effects of the acetamido and methyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Acetamido Group : Activates the aromatic ring toward nucleophilic substitution at the 5-position but deactivates electrophilic substitution.
  • Methyl Group (Ortho to Ester) : Steric hindrance reduces reactivity at the 2-position, directing reactions to the 4- or 6-positions .
  • Case Study : Suzuki-Miyaura coupling at the 5-position requires Pd(PPh₃)₄ and aryl boronic acids in THF/Na₂CO₃ (yields ~50–65%) .

Q. Data Contradictions :

  • Conflicting reports on regioselectivity may arise from solvent polarity (e.g., DMF vs. THF) or catalyst choice. Validate via computational modeling (DFT) .

Q. What mechanistic insights explain side-product formation during the acetylation of Methyl 5-amino-2-methylbenzoate?

Methodological Answer:

  • Competing Pathways :
    • Over-Acetylation : Excess acetic anhydride leads to N,O-diacetylated derivatives. Monitor reaction time (≤2 hours) and use stoichiometric control .
    • Ester Hydrolysis : Trace moisture hydrolyzes the methyl ester to benzoic acid. Use anhydrous conditions (e.g., molecular sieves) .

Q. Mitigation Strategies :

  • TLC Monitoring : Use ethyl acetate/hexane (3:7) to track reaction progress.
  • Byproduct Analysis : LC-MS identifies diacetylated impurities ([M+H]⁺ ~280).

Q. How can this compound serve as a precursor in bioactive molecule synthesis?

Methodological Answer:

  • Pharmaceutical Applications :
    • Enzyme Inhibitors : The acetamido group mimics natural substrates (e.g., acetylated lysine in histone deacetylase inhibitors) .
    • Anticancer Agents : Functionalize the 5-position with fluorinated groups to enhance bioavailability and target selectivity .

Q. Case Study :

  • Synthesis of Analogues : Replace the methyl ester with a hydroxamic acid group to create HDAC inhibitors. Optimize via SAR studies .

Q. What analytical discrepancies arise when comparing HPLC and NMR purity assessments, and how are they resolved?

Methodological Answer:

  • HPLC vs. NMR :
    • HPLC : May overestimate purity due to co-eluting impurities (e.g., regioisomers). Use orthogonal methods like chiral columns .
    • NMR : Detects non-UV-active impurities (e.g., residual solvents) but requires high sample concentration.

Q. Resolution :

  • Combined Approach : Cross-validate with LC-MS and 2D NMR (e.g., HSQC, HMBC) for structural confirmation .

Q. What computational tools predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

  • DFT Calculations : Model transition states for substitution reactions (e.g., activation energy for SNAr at the 5-position) .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts for C–H functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.